Thorectandrol A

Description

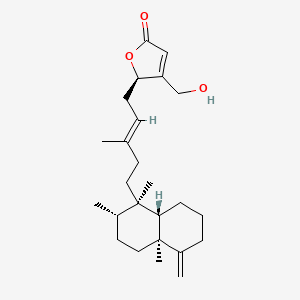

Thorectandrol A is a cytotoxic sesterterpene first isolated in 2003 from the marine sponge Thorectandra sp. . Its structure was elucidated using nuclear magnetic resonance (NMR) spectroscopy, nuclear Overhauser effect (NOE) correlations for relative stereochemistry, and circular dichroism (CD) data for absolute configuration determination . The compound demonstrated moderate cytotoxicity against melanoma (MALME-3M) and breast cancer (MCF-7) cell lines, with growth inhibition observed at concentrations of 30–40 µg/mL . This compound belongs to a class of marine-derived sesterterpenes, which are notable for their complex carbocyclic skeletons and bioactivity against cancer cells.

Properties

Molecular Formula |

C25H38O3 |

|---|---|

Molecular Weight |

386.6 g/mol |

IUPAC Name |

(2R)-2-[(E)-5-[(1R,2S,4aS,8aS)-1,2,4a-trimethyl-5-methylidene-3,4,6,7,8,8a-hexahydro-2H-naphthalen-1-yl]-3-methylpent-2-enyl]-3-(hydroxymethyl)-2H-furan-5-one |

InChI |

InChI=1S/C25H38O3/c1-17(9-10-21-20(16-26)15-23(27)28-21)11-13-24(4)19(3)12-14-25(5)18(2)7-6-8-22(24)25/h9,15,19,21-22,26H,2,6-8,10-14,16H2,1,3-5H3/b17-9+/t19-,21+,22-,24+,25+/m0/s1 |

InChI Key |

QQKDQHJTKIBERS-OGXBFCNVSA-N |

SMILES |

CC1CCC2(C(C1(C)CCC(=CCC3C(=CC(=O)O3)CO)C)CCCC2=C)C |

Isomeric SMILES |

C[C@H]1CC[C@]2([C@H]([C@]1(C)CC/C(=C/C[C@@H]3C(=CC(=O)O3)CO)/C)CCCC2=C)C |

Canonical SMILES |

CC1CCC2(C(C1(C)CCC(=CCC3C(=CC(=O)O3)CO)C)CCCC2=C)C |

Synonyms |

thorectandrol A |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally and Functionally Similar Compounds

Thorectandrol A shares structural and functional similarities with other sesterterpenes, particularly those isolated from marine sponges. Below is a comparative analysis of this compound, Thorectandrol B, and Palauolol, a known cytotoxic sesterterpene co-isolated in the same study .

Structural and Functional Comparison

Key Findings :

This compound vs. Structural differences likely reside in substituent positioning or ring conformations, as inferred from NMR and NOE data .

This compound vs. Palauolol: Palauolol, a known sesterterpene, was isolated alongside this compound/B but lacks detailed cytotoxicity data in the study . Palauolol’s bioactivity, though less characterized, underscores the pharmacological relevance of sesterterpene scaffolds in anticancer drug discovery .

Research Implications and Limitations

Pharmacological Potential: this compound’s moderate cytotoxicity positions it as a lead compound for structural optimization. Its activity against melanoma and breast cancer cells aligns with broader efforts to develop marine natural products as anticancer agents .

Knowledge Gaps: Palauolol’s mechanism of action and precise structural distinctions from this compound remain uncharacterized in the available literature . Comparative studies with other sesterterpenes (e.g., manoalide, scalaradial) are needed to evaluate this compound’s uniqueness in targeting cancer pathways.

Q & A

Q. What are the recommended protocols for isolating Thorectandrol A from marine sponges?

Isolation typically involves solvent extraction (e.g., methanol/dichloromethane) followed by chromatographic techniques (column chromatography, HPLC). Key considerations:

- Sample Preparation: Freeze-drying sponge tissue to preserve compound integrity .

- Purity Validation: Use NMR and LC-MS to confirm structural identity and ≥95% purity .

- Reproducibility: Document solvent ratios, temperature, and pressure conditions to ensure consistency across labs .

Q. How is the structural elucidation of this compound performed?

A multi-spectral approach is essential:

- NMR: 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) spectra to assign stereochemistry and functional groups.

- Mass Spectrometry: High-resolution MS (HRMS) to determine molecular formula (e.g., [M+H]⁺ ion analysis) .

- Comparative Analysis: Cross-reference spectral data with published analogs (e.g., Thorectandrol B) to resolve ambiguities .

Q. What in vitro models are used to assess this compound’s bioactivity?

Common assays include:

- Anticancer: Cell viability (MTT assay) against cancer lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .

- Antimicrobial: Disk diffusion or broth microdilution for MIC determination .

- Controls: Include positive controls (e.g., doxorubicin for cytotoxicity) and solvent-only blanks .

Advanced Research Questions

Q. How to design experiments to resolve contradictory reports on this compound’s mechanism of action?

- Hypothesis Testing: Compare bioactivity under varying conditions (e.g., oxygen levels, pH) to identify confounding factors .

- Multi-Omics Integration: Pair transcriptomics (RNA-seq) with metabolomics to map pathways affected by the compound .

- Independent Validation: Replicate experiments in ≥2 labs using standardized protocols to confirm reproducibility .

Q. What strategies mitigate batch-to-batch variability in this compound isolation?

- Quality Control Metrics: Track sponge collection sites, seasonal variations, and extraction yields .

- Statistical Analysis: Use ANOVA to compare bioactivity across batches; discard outliers with >20% deviation .

- Synthetic Alternatives: Explore total synthesis to bypass natural sourcing limitations .

Q. How to address discrepancies in this compound’s reported solubility and stability?

- Solubility Profiling: Test in polar (DMSO, ethanol) and nonpolar solvents (hexane) under controlled temperatures .

- Degradation Studies: Monitor compound integrity via LC-MS over 72 hours at 4°C, 25°C, and 37°C .

- Data Transparency: Publish raw chromatograms and spectral datasets for peer validation .

Data Analysis and Reporting Guidelines

Q. Table 1: Comparative Analysis of this compound Characterization Techniques

| Technique | Key Parameters | Advantages | Limitations | References |

|---|---|---|---|---|

| NMR | ¹H/¹³C shifts, coupling constants | High specificity for structural isomers | Requires pure samples (>95%) | |

| HRMS | m/z accuracy (<5 ppm) | Confirms molecular formula | Limited stereochemical information | |

| HPLC-DAD | Retention time, UV spectra | Quantifies compound purity | Less effective for non-UV-active analogs |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.